molecular formula C16H12N2O B2711258 3-(3-formyl-9H-carbazol-9-yl)propanenitrile CAS No. 92867-93-1

3-(3-formyl-9H-carbazol-9-yl)propanenitrile

Cat. No.: B2711258
CAS No.: 92867-93-1
M. Wt: 248.285
InChI Key: VRCXHTXRTABURQ-UHFFFAOYSA-N
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Description

3-(3-formyl-9H-carbazol-9-yl)propanenitrile is an organic compound with the molecular formula C16H12N2O. It is a derivative of carbazole, a heterocyclic aromatic compound, and contains both a formyl group and a nitrile group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-formyl-9H-carbazol-9-yl)propanenitrile typically involves the reaction of carbazole with appropriate reagents to introduce the formyl and nitrile groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-formyl-9H-carbazol-9-yl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under Friedel-Crafts conditions.

Major Products Formed

    Oxidation: 3-(3-carboxy-9H-carbazol-9-yl)propanenitrile.

    Reduction: 3-(3-aminomethyl-9H-carbazol-9-yl)propanenitrile.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-formyl-9H-carbazol-9-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-(3-formyl-9H-carbazol-9-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and nitrile groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-carbazol-9-yl)propanenitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-(3-formyl-9H-carbazol-9-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.

Uniqueness

3-(3-formyl-9H-carbazol-9-yl)propanenitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-formylcarbazol-9-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c17-8-3-9-18-15-5-2-1-4-13(15)14-10-12(11-19)6-7-16(14)18/h1-2,4-7,10-11H,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXHTXRTABURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCC#N)C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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